molecular formula C6H3F3N4 B6189040 2-azido-6-(trifluoromethyl)pyridine CAS No. 94238-64-9

2-azido-6-(trifluoromethyl)pyridine

Cat. No.: B6189040
CAS No.: 94238-64-9
M. Wt: 188.1
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Description

2-Azido-6-(trifluoromethyl)pyridine is a high-value bifunctional reagent designed for advanced research applications in medicinal chemistry and chemical biology. Its structure integrates two powerful motifs: a reactive azide group and a metabolically stable trifluoromethylpyridine ring. The azide functionality enables its use in Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient and modular synthesis of 1,2,3-triazole-based complex molecules . This makes it an ideal building block for constructing diverse compound libraries for biological screening or for use in bioconjugation strategies . Furthermore, the 6-(trifluoromethyl)pyridine core is a privileged structure in drug discovery. The strong electron-withdrawing effect and high lipophilicity of the trifluoromethyl group are known to enhance cell membrane permeability, improve metabolic stability, and fine-tune the binding affinity of drug candidates . This scaffold is found in numerous pharmaceuticals and agrochemicals, underscoring its relevance in developing new active compounds . Beyond its role in Click chemistry, this compound serves as a key precursor for molecular editing. Under photolysis conditions, the azide group can form a reactive nitrene intermediate, which can undergo insertion reactions to expand the pyridine ring, thereby enabling direct skeletal transformation of the core heterocycle into valuable diazepine structures that are difficult to access by other means . This unique reactivity provides researchers with a powerful tool for the late-stage diversification of pyridine-based core structures. As such, this compound is a versatile synthon for synthesizing novel pharmacophores, developing functional materials, and creating chemical probes.

Properties

CAS No.

94238-64-9

Molecular Formula

C6H3F3N4

Molecular Weight

188.1

Purity

91

Origin of Product

United States

Preparation Methods

Diazotization with Nitrous Acid

The amino group is diazotized using NaNO₂ and HCl at 0–5°C, generating a diazonium salt. Subsequent treatment with sodium azide (NaN₃) in aqueous medium replaces the diazo group with an azide, yielding the target compound. This method achieves moderate yields (60–75%) due to competing side reactions like dimerization.

Table 2: Comparison of Azidation Methods

MethodYield (%)TemperatureTime (h)Side Products
Nucleophilic (SNAr)70–8580–100°C12–24None significant
Diazotization-Azidation60–750–5°C2–4Dimers, phenols

Continuous Flow Synthesis

To mitigate risks associated with azide handling (e.g., explosion hazards), continuous flow reactors are employed. In a microfluidic setup, 2-chloro-6-(trifluoromethyl)pyridine and NaN₃ are mixed in a T-junction at 120°C, with a residence time of 10–15 minutes. This method enhances heat transfer and reduces azide accumulation, achieving 88% yield with >99% purity.

Advantages :

  • Safety : Minimizes exposure to hazardous intermediates.

  • Scalability : Suitable for industrial production.

  • Efficiency : Reduces reaction time from hours to minutes.

Purification and Characterization

Crude 2-azido-6-(trifluoromethyl)pyridine is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Characterization by ¹⁹F NMR shows a singlet at δ -62 ppm for the CF₃ group, while the azido stretch appears at 2100 cm⁻¹ in IR spectroscopy.

Challenges and Optimization Strategies

Azide Stability

The azido group is thermally sensitive, necessitating low-temperature storage (-20°C) under inert atmosphere. Stabilizing agents like copper(I) iodide are sometimes added to prevent decomposition.

Regioselectivity

Competing substitution at the 4-position of the pyridine ring is minimized by steric hindrance from the trifluoromethyl group, ensuring >95% regioselectivity for the 2-position .

Chemical Reactions Analysis

Types of Reactions

2-Azido-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

Medicinal Chemistry

2-Azido-6-(trifluoromethyl)pyridine serves as a precursor for synthesizing biologically active compounds, particularly in drug discovery. The azido group allows for "click chemistry" applications, facilitating the attachment of various functional groups to biomolecules.

Case Study:

  • In the development of antiviral agents, compounds derived from this compound have shown promise as inhibitors targeting specific enzymes involved in viral replication .

Materials Science

This compound is utilized in the synthesis of advanced materials, including fluorinated polymers and photoresists for microelectronics. The trifluoromethyl group imparts unique properties such as enhanced thermal stability and chemical resistance.

Data Table: Applications in Materials Science

Application TypeDescriptionExample Use Case
PhotoresistsUsed in microelectronics for patterning processesSemiconductor fabrication
Fluorinated PolymersEnhances material properties like durabilityCoatings for electronic devices
Advanced MaterialsDevelopment of materials with specific propertiesHigh-performance composites

Agrochemicals

The compound is also significant in agrochemical applications. Its derivatives are being explored for their effectiveness as pesticides and herbicides due to their enhanced bioactivity.

Case Study:

  • Research has indicated that trifluoromethylpyridine derivatives exhibit superior pest control properties compared to traditional compounds. For instance, the synthesis of pyridalyl, a TFMP derivative, has been linked to improved efficacy against crop pests .

Mechanism of Action

The mechanism of action of 2-azido-6-(trifluoromethyl)pyridine largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. The trifluoromethyl group can influence the electronic properties of the pyridine ring, enhancing the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethyl group and azido substituent differentiate 2-azido-6-(trifluoromethyl)pyridine from other pyridine derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound -N₃ (C2), -CF₃ (C6) ~218.1 (estimated) Click chemistry, photodegradable linkers
3-Iodo-5-(trifluoromethyl)pyridin-2-amine -I (C3), -CF₃ (C5), -NH₂ (C2) ~288.0 Suzuki coupling precursor, agrochemical intermediates
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine -Cl (C2), -I (C3), -CF₃ (C5) ~321.4 Cross-coupling reactions, insecticide synthesis
N-(5-(trifluoromethyl)pyridin-2-yl)-1-methylpyrazole-4-carboxamide -CF₃ (C5), -CONH-pyrazole ~314.3 Agrochemical active ingredients (e.g., sarolaner analogs)
  • Azido Group vs. Halogens/Amino Groups: The azide substituent confers unique reactivity in cycloaddition reactions (e.g., CuAAC), unlike halogenated derivatives (e.g., 3-iodo or 2-chloro analogs), which are typically used in cross-coupling reactions . However, azides are thermally unstable compared to halogens or amines, requiring careful handling .
  • Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, a feature shared with compounds like sarolaner and tigolaner (acaricides/insecticides) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azido-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogen atom (e.g., chloro or iodo) at the 2-position of 6-(trifluoromethyl)pyridine with sodium azide (NaN₃). For example, in analogous compounds like 2-chloro-4-methyl-6-(trifluoromethyl)pyridine, substitution reactions with NaN₃ in polar solvents (e.g., DMF) at 60–80°C yield azido derivatives . Kinetic studies suggest that the electron-withdrawing trifluoromethyl group enhances electrophilicity at the 2-position, accelerating substitution . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The azido group’s absence of protons simplifies the ¹H NMR spectrum, while ¹⁹F NMR identifies the trifluoromethyl group’s chemical environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~218.06 g/mol for C₆H₃F₃N₄).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect polarizes the pyridine ring, increasing susceptibility to [3+2] cycloaddition with alkynes. Computational studies (DFT) on similar compounds show that the trifluoromethyl group lowers the LUMO energy of the azide, enhancing reactivity with strained alkynes like DBCO . Experimental validation involves monitoring reaction progress via IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) .

Q. What strategies are effective in resolving contradictory data regarding the thermal stability of azido-pyridine derivatives?

  • Methodological Answer : Contradictions may arise from differing substituents or measurement conditions. For example, this compound is more stable than non-fluorinated analogs due to the trifluoromethyl group’s stabilizing effect. Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) quantifies decomposition temperatures. Comparative studies with 2-azido-4-methylpyridine show a ~40°C increase in stability for the trifluoromethyl derivative .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • QSAR Studies : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity data from analogous compounds like 2-chloro-3-(trifluoromethyl)pyridine, which shows insecticidal activity .

Q. What experimental precautions are necessary when handling this compound due to its potential explosivity?

  • Methodological Answer :

  • Small-Scale Reactions : Limit batch sizes to <100 mg in fume hoods with blast shields.
  • Solvent Choice : Avoid high-boiling solvents (e.g., DMSO) that may concentrate azides during evaporation. Use low-temperature crystallization (e.g., hexane at –20°C) .
  • Stability Monitoring : Regular FTIR checks for azide decomposition (new peaks at 1650–1750 cm⁻¹ suggest nitrile or amine byproducts) .

Q. How do steric and electronic effects of substituents impact regioselectivity in functionalizing this compound?

  • Methodological Answer : The trifluoromethyl group directs electrophilic substitution to the 4-position, while the azide group at 2-position deactivates the ring. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the 4-position, confirmed by X-ray crystallography of analogous compounds . Steric maps (calculated using Molsoft) show that bulkier substituents at the 6-position hinder reactivity at adjacent positions .

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